molecular formula C19H15FN2O2 B11245640 1-(3-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

1-(3-fluorobenzyl)-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11245640
M. Wt: 322.3 g/mol
InChI Key: BPSMIVMATMBYAU-UHFFFAOYSA-N
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Description

1-[(3-FLUOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-FLUOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent acylation with phenyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-FLUOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) are used.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-[(3-FLUOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-FLUOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Another calcium channel blocker with structural similarities.

Uniqueness

1-[(3-FLUOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its bioactivity and selectivity. The specific arrangement of functional groups in this compound may also confer unique electronic and steric properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H15FN2O2

Molecular Weight

322.3 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C19H15FN2O2/c20-15-7-4-6-14(12-15)13-22-11-5-10-17(19(22)24)18(23)21-16-8-2-1-3-9-16/h1-12H,13H2,(H,21,23)

InChI Key

BPSMIVMATMBYAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F

Origin of Product

United States

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